HCAR2/GPR109a vs. HCAR1/GPR81 Agonist Selectivity Defines a Low-Potency Pharmacological Signature
In a direct head-to-head assay using human recombinant receptors expressed in COS-7 cells, 3-cyano-5-hydroxybenzoic acid exhibits equivalent weak agonist activity at both HCAR2 (GPR109a) and HCAR1 (GPR81), with EC50 values >1,000,000 nM for each target [1]. This contrasts sharply with endogenous agonists such as 3-hydroxybutyrate, which activates HCAR2 at low micromolar concentrations, and with synthetic agonists like MK-6892 that achieve sub-nanomolar potency. The flat, non-selective profile is a distinctive attribute for researchers studying antagonists, allosteric modulators, or biased signaling at these receptors.
| Evidence Dimension | Agonist potency (EC50) at human recombinant hydroxycarboxylic acid receptors |
|---|---|
| Target Compound Data | EC50 > 1,000,000 nM (GPR109a); EC50 > 1,000,000 nM (GPR81) |
| Comparator Or Baseline | Endogenous agonist 3-hydroxybutyrate: EC50 ~ 700 nM at GPR109a; Synthetic agonist MK-6892: EC50 ~ 4 nM at GPR109a |
| Quantified Difference | >1,400-fold weaker than endogenous agonist; >250,000-fold weaker than potent synthetic agonist |
| Conditions | Human recombinant GPR109a and GPR81 transfected in African green monkey COS-7 cells; [35S]GTPγS binding assay after 20 min incubation |
Why This Matters
This low-potency, non-selective agonism uniquely qualifies 3-cyano-5-hydroxybenzoic acid as a baseline reference compound for HCAR2/HCAR1 selectivity assays, ensuring that observed biological activity originates from the test compound rather than receptor background activation.
- [1] BindingDB. BDBM50391820 (CHEMBL2146908). EC50: >1.00E+6 nM at human recombinant GPR109a and GPR81. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391820. View Source
